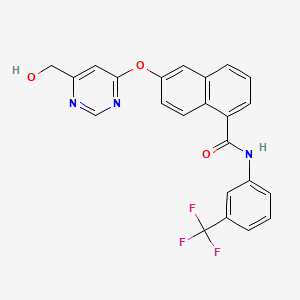

Amberline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

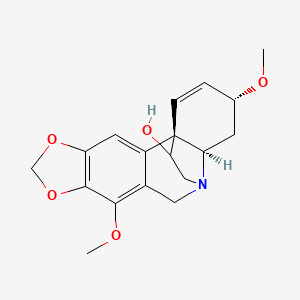

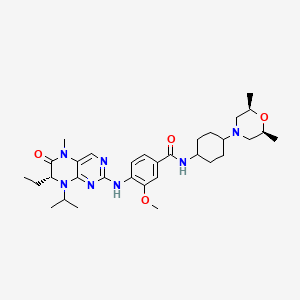

Ambelline is an Antineoplastic agent.

Wissenschaftliche Forschungsanwendungen

Amber Molecular Dynamics Simulations

Amber, also known as Assisted Model Building with Energy Refinement, is a powerful tool in molecular dynamics (MD) simulations. It allows for the atomistic study of biological and chemical systems over timescales ranging from femtoseconds to milliseconds. This software is crucial in complementing experimental approaches and in investigating processes that are challenging to observe experimentally. Amber is widely used for conducting MD simulations, particularly in the study of proteins, nucleic acids, and carbohydrates, offering insights into molecular dynamics and free energy calculations of these biomolecules (Salomón-Ferrer, Case, & Walker, 2013).

Amber in Fossilized Plant Resin Research

Amber, the fossilized plant resin, provides valuable insights into ancient terrestrial conditions. Research on amber contributes significantly to palaeontology by aiding in the understanding of past climates and environments, as well as the conditions leading to resin exudation and its transformation into amber. This research is vital for comprehending geological conditions necessary for amber formation and preservation, offering a window into past global climate changes and environmental disruptions (Seyfullah et al., 2018).

Amber in Astronomy

Amber, specifically AMBER (Astronomical Multi-Beam combineR), is an instrument used in optical long-baseline interferometry. It combines beams to provide high-resolution observations in the near-infrared wavelength domain. This is particularly important for studying young stellar objects, active galactic nuclei, and exoplanets. AMBER's capability to yield high-precision measurements plays a crucial role in advancing our understanding of these astrophysical phenomena (Petrov et al., 2007).

Unnatural Amino Acid Incorporation

Amber codon suppression, a technique for incorporating unnatural amino acids (UAAs), is a significant advancement in modifying protein properties. This method is especially relevant in the design of therapeutic proteins, such as bi-specific antibodies and antibody-drug conjugates. UAA incorporation via amber codon suppression has opened new avenues in protein engineering and therapeutic applications (Wals & Ovaa, 2014).

Development of Amber Force Fields

The development of Amber force fields is a significant contribution to computational chemistry. These force fields, designed for proteins, nucleic acids, and carbohydrates, have been refined over the years to improve accuracy in molecular simulations. This development has enhanced the understanding of biomolecular structure and dynamics, crucial for research in molecular biology and drug discovery (Case et al., 2005).

Eigenschaften

CAS-Nummer |

3660-62-6 |

|---|---|

Produktname |

Amberline |

Molekularformel |

C18H21NO5 |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

(1R,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |

InChI |

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15?,18+/m0/s1 |

InChI-Schlüssel |

QAHZAHIPKNLGAS-QMJNRFBBSA-N |

Isomerische SMILES |

CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

SMILES |

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

Kanonische SMILES |

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ambelline; NSC 155222; NSC-155222; NSC155222 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)

![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)

![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)

![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)